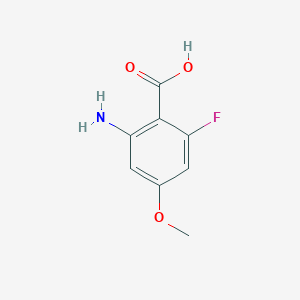
2-アミノ-6-フルオロ-4-メトキシ安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-fluoro-4-methoxybenzoic acid, also known as 6-Fluoro-4-methoxyanthranilic acid (FMA), is a chemical compound with the molecular formula C8H8FNO3. It is a derivative of anthranilic acid, which is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. FMA has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of FMA is not fully understood. However, it has been proposed that FMA exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. FMA has been shown to inhibit the activation of NF-κB and the expression of its downstream target genes. FMA has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FMA has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. FMA has also been shown to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling and repair. FMA has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
FMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. FMA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. However, FMA also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. FMA also has poor oral bioavailability, which can limit its use in vivo.
将来の方向性
FMA has several potential future directions. It can be used as a lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-bacterial drugs. FMA can also be used as a tool compound for the study of NF-κB signaling and DNA replication and repair. Further studies are needed to elucidate the mechanism of action of FMA and its potential applications in various fields.
合成法
FMA can be synthesized using various methods, including the reaction of 6-fluoro-4-methoxyaniline with chloroacetic acid, the reaction of 6-fluoro-4-methoxyaniline with chloroacetyl chloride, and the reaction of 6-fluoro-4-methoxyaniline with ethyl chloroformate. The most commonly used method is the reaction of 6-fluoro-4-methoxyaniline with chloroacetic acid, which yields FMA in good yield and purity.
科学的研究の応用
医薬品試験
2-アミノ-6-フルオロ-4-メトキシ安息香酸は、医薬品試験における参照標準として使用されます . 高品質な参照標準は、医薬品試験における正確な結果にとって不可欠です .
ジヒドロ-O-メチルステリグマトシスティンの合成
この化合物は、天然のマイコトキシンであるジヒドロ-O-メチルステリグマトシスティンの3段階合成における出発物質として使用できます . マイコトキシンは、真菌が生産する有毒化合物であり、医学および環境研究分野において大きな関心を集めています。
新規ベンザミドの合成
2-アミノ-6-フルオロ-4-メトキシ安息香酸は、強力な神経遮断作用を持つ新規ベンザミドの合成に使用されます . 神経遮断薬は、精神障害の治療に使用されるため、神経精神薬理学分野における重要な用途となります。
非ステロイド性抗炎症薬(NSAID)
2-アミノ-6-フルオロ-4-メトキシ安息香酸は、痛み、発熱、および炎症の治療に使用される非ステロイド性抗炎症薬(NSAID)です. NSAIDは、鎮痛および解熱効果、および高用量では抗炎症効果をもたらす薬物の一種です。
インドール誘導体
2-アミノ-6-フルオロ-4-メトキシ安息香酸とは直接関連していませんが、インドール誘導体などの類似の化合物が、多様な生物活性を示していることは注目に値します . これらには、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、および抗コリンエステラーゼ活性があります . これは、2-アミノ-6-フルオロ-4-メトキシ安息香酸を修飾して、広範囲の生物活性を有する同様の誘導体を作成できる可能性を示唆しています。
今後の研究
2-アミノ-6-フルオロ-4-メトキシ安息香酸は、さまざまな科学研究分野で多様な用途があり、今後の研究では、その潜在的な用途の探求が続けられる可能性があります. これには、新規医薬品の開発、新規化合物の合成、およびNSAIDとしての特性の探求が含まれる可能性があります .
特性
IUPAC Name |
2-amino-6-fluoro-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFLQHWWFBNTHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


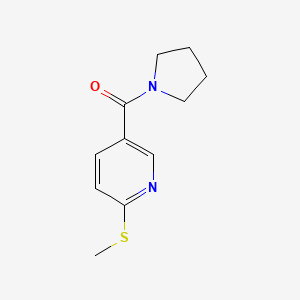
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
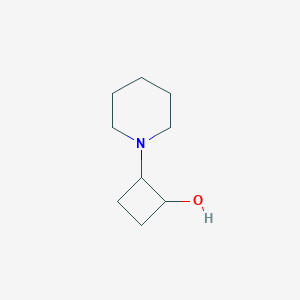
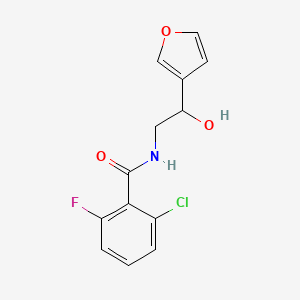
![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)

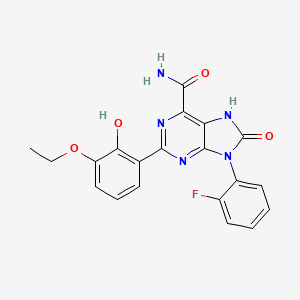
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)
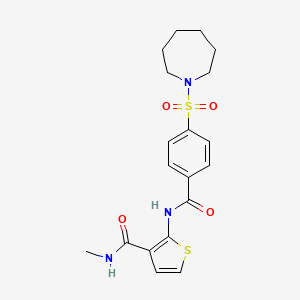
![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)